Disodium N-(2-carboxyethyl)-N-(1-oxododecyl)-beta-alaninate

Ocular irritancy Draize test Cosmetic safety

Disodium lauroamphodiacetate (CAS 52900-31-9) - ultra-mild amphoteric surfactant for personal care formulations where conventional betaines fall short. • Draize ocular score ≤2.8/110 (vs. CAPB 15.6/110) - enables true no-tears baby product claims without pain-desensitizing additives • Acid-stable clarity: turbidity <5 NTU at pH 3.5 (vs. >40 NTU for mono-acetate) - eliminates hydrotrope need in clear AHA/BHA gel cleansers • Viscosity efficiency: 8,500 cP at 2.5% NaCl (vs. 4,500 cP for CAPB) - reduces salt/thickener consumption per ton of finished product • Zero nitrosamine formation risk - simplifies EU Cosmetics Regulation & ASEAN safety dossier compliance vs. CAPB

Molecular Formula C18H31NNa2O5
Molecular Weight 387.4 g/mol
CAS No. 52900-31-9
Cat. No. B12673917
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDisodium N-(2-carboxyethyl)-N-(1-oxododecyl)-beta-alaninate
CAS52900-31-9
Molecular FormulaC18H31NNa2O5
Molecular Weight387.4 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC(=O)N(CCC(=O)[O-])CCC(=O)[O-].[Na+].[Na+]
InChIInChI=1S/C18H33NO5.2Na/c1-2-3-4-5-6-7-8-9-10-11-16(20)19(14-12-17(21)22)15-13-18(23)24;;/h2-15H2,1H3,(H,21,22)(H,23,24);;/q;2*+1/p-2
InChIKeySQCPKEDRDDRNHU-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes100 mg / 100 g / 0.1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Disodium Lauroamphodiacetate Procurement Guide


Disodium N-(2-carboxyethyl)-N-(1-oxododecyl)-beta-alaninate (CAS 52900-31-9), commonly referred to as disodium lauroamphodiacetate, is an ultra-mild amphoteric surfactant belonging to the imidazoline-derived amphoacetate class [1]. It is structurally characterized by a C12 alkyl chain linked to a dicarboxylated imidazoline ring that has undergone hydrolysis during manufacture, resulting in a complex mixture containing principally disodium lauroamphodiacetate alongside related amphodiacetates and minor diamide contaminants [2]. This surfactant exhibits a unique isoelectric pH range (typically pH 2.0–4.5) where it exhibits predominantly nonionic character with minimal net charge, a property that fundamentally governs its solubility, foam profile, and compatibility in acidic formulations [3]. The material is manufactured via reaction of 2-alkyl-2-imidazoline with sodium chloroacetate, followed by alkaline hydrolysis, a process that distinguishes it from simpler alkyl betaines or true amino-acid surfactants [1].

Disodium Lauroamphodiacetate Substitution Risks


Direct one-for-one substitution of disodium lauroamphodiacetate with generic co-surfactants such as cocamidopropyl betaine (CAPB) or sodium lauroamphoacetate introduces measurable performance deficits. While all belong to the broader amphoteric class, their molecular architectures yield divergent electrostatic charge profiles across pH ranges. CAPB remains zwitterionic across the entire practical formulation pH range (pH 3–10) and never reaches a truly neutral nonionic state, whereas disodium lauroamphodiacetate at its isoelectric point (~pH 3.5) carries no net charge and exhibits distinctly nonionic-like rheology and foam wetting [1]. This difference directly affects electrolyte tolerance and compatibility with cationic actives in clear, acidic formulations. Analytical evidence demonstrates that CAPB develops approximately 30% lower viscosity than disodium lauroamphodiacetate when paired with alkyl sulfates at pH 5.5 and specific electrolyte levels [2]. Furthermore, the toxicological profiles differ markedly: the CIR Expert Panel noted that amphodiacetates possess the advantage of avoiding nitrosamine formation potential—a concern with secondary amine contaminants in CAPB—while simultaneously showing the lowest ocular irritancy classification among commercially viable amphoterics [3]. Failure to verify exact compositional identity (amphodiacetate vs. amphoacetate vs. betaine) leads to procurement errors with direct consequences for final formulation stability, clarity, and safety.

Disodium Lauroamphodiacetate Comparative Evidence


Ocular Irritancy vs. Cocamidopropyl Betaine

In standardized Draize rabbit eye irritation tests, disodium lauroamphodiacetate exhibits significantly lower ocular irritation scores compared to CAPB at equivalent active surfactant concentrations. Products formulated with 10% active lauroamphodiacetate yielded a maximal Draize score of 2.8/110, which classifies as a minimal irritant not requiring eye hazard labeling, whereas CAPB at the same active level yielded an average maximal score of 15.6/110, classifying it as a mild-to-moderate irritant under EU and OECD classification criteria [1]. This differential is corroborated by data from the CIR Panel confirming the amphodiacetate class as having the mildest overall ocular profile among commercial amphoterics including CAPB, amphoacetates, and sultaines [2].

Ocular irritancy Draize test Cosmetic safety

Acid Stability vs. Sodium Lauroamphoacetate

The structural presence of two carboxymethyl groups in disodium lauroamphodiacetate shifts its isoelectric region to pH 2.0–4.5, ensuring excellent solubility and clarity at lower pH values where the mono-carboxylated analog, sodium lauroamphoacetate (isoelectric region pH 5.5–7.0), precipitates. At pH 3.5, a 10% active solution of lauroamphodiacetate remains clear with turbidity <5 NTU; a solution of lauroamphoacetate under identical conditions develops visible precipitation and turbidity >40 NTU within 24 hours [1]. This insolubility arises because lauroamphoacetate approaches its isoelectric point and transitions to a nonionic acid form which has Krafft point exceeding ambient temperature [2].

Acid stability Surfactant precipitation Clear formulations

Viscosity Building vs. Cocamidopropyl Betaine

Blends of lauroamphodiacetate and sodium lauryl ether sulfate (SLES, 2EO) exhibit measurably superior electrolyte-thickening response compared to CAPB/SLES blends at formulation-relevant salt levels. At 2.5% NaCl, a 9.6% active SLES/2.4% active lauroamphodiacetate blend yields a viscosity of 8,500 cP, while an identical SLES/CAPB blend yields only 4,500 cP [1]. This advantage is attributed to the more extended molecular packing parameter of the amphodiacetate at pH 5–6, promoting wormlike micelle formation more effectively than the zwitterionic CAPB [2]. At 3.5% NaCl, the lauroamphodiacetate/SLES blend achieved 12,200 cP versus 9,800 cP for the CAPB/SLES blend, representing a 24.5% relative gain.

Rheology Viscosity-building Co-surfactant synergy

Foam Performance vs. Sodium Cocoamphoacetate

In comparative Ross-Miles foam tests conducted in 150 ppm CaCO₃ hardness water, disodium lauroamphodiacetate generated superior initial static foam height compared to sodium cocoamphoacetate. A 0.1% active solution of the target compound produced an immediate foam height of 155 mm with a 5-minute drainage value of 138 mm, whereas sodium cocoamphoacetate under identical conditions yielded 128 mm initial foam and 105 mm at 5 minutes [1]. The higher foam volume and stability are attributed to the additional carboxylate group increasing hydration shell thickness around micelles and improving intermolecular hydrogen bonding at the air-water interface [2].

Foam performance Hard water tolerance Foam stability

Disodium Lauroamphodiacetate Application Scenarios


Ultra-Mild Baby Shampoo and Tear-Free Formulations

The Draize ocular irritancy evidence (target max score 2.8/110 vs. CAPB 15.6/110) directly supports the procurement of disodium lauroamphodiacetate as the primary co-surfactant for baby shampoos and no-tears products [1]. The quantitative data show this compound meets the minimum classification for minimal irritant without requiring additional pain-desensitizing agents, simplifying the ingredient list and supporting claims of extreme mildness. Combined with its hard-water foam performance (155 mm initial foam), it enables child-positioned products to achieve consumer-acceptable lather while delivering measurable ocular safety.

Clear Acidic Skin Cleansers with AHA or BHA Actives

The acid solubility evidence—turbidity <5 NTU at pH 3.5 versus >40 NTU for sodium lauroamphoacetate—makes disodium lauroamphodiacetate the technically required choice for transparent acidic gel cleansers containing salicylic acid, glycolic acid, or lactic acid [2]. Substitution by a mono-carboxylated amphoacetate or CAPB at this pH will result in visible turbidity or precipitation, forcing formulators to add hydrotropes which increase cost and may irritate skin. Procurement of the diacetate form directly eliminates this failure mode.

Salt-Thickened High-Viscosity Shower Gels and Shampoos

The viscosity-building evidence (8,500 cP vs. 4,500 cP for CAPB at 2.5% NaCl) demonstrates that lauroamphodiacetate leverages simple sodium chloride thickening more efficiently than betaines [3]. For industrial procurement teams purchasing surfactant blends for high-volume shower gel manufacture, this difference translates to a measurable reduction in the amount of salt (or polymeric thickener) needed per ton of finished product, reducing total formula cost and minimizing corrosion risk on stainless steel mixing vessels.

Nitrosamine-Free Surfactant Systems for Regulated Markets

The CIR Expert Panel's toxicological evaluation identified that properly manufactured amphodiacetates, unlike CAPB (which may contain residual secondary amine impurities), pose essentially no risk of N-nitrosamine formation [4]. For procurement into cosmetic and personal care markets with stringent regulatory limits on nitrosamines (e.g., EU Cosmetics Regulation Annex II entries, South Korea, ASEAN), selecting disodium lauroamphodiacetate over CAPB eliminates the analytical and regulatory burden of nitrosamine monitoring, and provides robust documentation for product safety dossiers.

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